(1R,3S)-Benazepril Hydrochloride

概要

説明

(1R,3S)-Benazepril Hydrochloride is a pharmaceutical compound primarily used as an intermediate in the synthesis of various drugs. It is an alcohol derivative and can be used in the preparation of other complex molecules. This compound is known for its role in the treatment of conditions such as rheumatoid arthritis and psoriasis .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-Benazepril Hydrochloride involves several steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, which then undergoes a chiral Diels-Alder reaction. This reaction is catalyzed by copper in an oxidation system, followed by reduction and alkaline deprotection reactions. The final product is obtained after acidification .

Industrial Production Methods

For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production. The method ensures high atom economy and low production costs, with good stereoselectivity and high optical purity .

化学反応の分析

Types of Reactions

(1R,3S)-Benazepril Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

科学的研究の応用

(1R,3S)-Benazepril Hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems.

Medicine: Used in the preparation of drugs for treating rheumatoid arthritis and psoriasis.

Industry: Utilized in the production of various pharmaceutical compounds.

作用機序

The mechanism of action of (1R,3S)-Benazepril Hydrochloride involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application of the compound .

類似化合物との比較

Similar Compounds

(1R,3S)-3-Aminocyclopentanol Hydrochloride: Another pharmaceutical intermediate with similar uses.

Bictegravir: A drug used in the treatment of HIV, which also involves (1R,3S)-3-Aminocyclopentanol as an intermediate.

Uniqueness

(1R,3S)-Benazepril Hydrochloride is unique due to its specific chiral centers and its role in the synthesis of various therapeutic agents. Its high optical purity and stereoselectivity make it a valuable compound in pharmaceutical research and production .

生物活性

(1R,3S)-Benazepril hydrochloride is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This compound has shown significant biological activity through various mechanisms, primarily involving the modulation of the renin-angiotensin-aldosterone system (RAAS), leading to improved cardiovascular outcomes.

Benazepril is a prodrug that is converted in vivo to its active form, benazeprilat, which inhibits ACE. This inhibition results in decreased conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thus leading to vasodilation and reduced blood pressure. Additionally, this mechanism reduces aldosterone secretion, promoting natriuresis and diuresis.

Pharmacodynamics

The pharmacodynamic effects of benazepril include:

- Reduction in Blood Pressure : Clinical studies have demonstrated that benazepril effectively lowers systolic and diastolic blood pressure in hypertensive patients. A study indicated a significant reduction in sitting blood pressure from baseline after treatment with benazepril .

- Hemodynamic Improvements : In patients with congestive heart failure (CHF), benazepril administration resulted in significant increases in cardiac output and decreases in systemic vascular resistance and pulmonary artery wedge pressure .

- Neuroendocrine Modulation : Benazepril has been shown to affect neuroendocrine hormones involved in heart failure progression. In a study comparing benazepril with conventional therapy, patients receiving benazepril exhibited reduced levels of plasma renin activity (PRA), angiotensin II (AgII), and brain natriuretic peptide (BNP), indicating improved neurohormonal status .

Case Studies

-

Congestive Heart Failure : A multicenter study involving patients with CHF demonstrated that benazepril significantly improved exercise capacity and left ventricular ejection fraction over 12 weeks . The study reported:

- Increase in treadmill exercise duration from 7.65 minutes to 9.74 minutes (P < 0.001).

- Improvement in left ventricular ejection fraction from 0.266 to 0.292 (P < 0.025).

- Hypertension : In a randomized controlled trial, patients not adequately controlled on monotherapy with benazepril were switched to a combination therapy with amlodipine. The results showed a mean reduction in sitting blood pressure of 17/14 mm Hg compared to 5/7 mm Hg with benazepril alone (P < 0.0001) .

Safety Profile

Benazepril is generally well tolerated; however, some adverse effects have been noted, including hypotension and renal impairment, particularly in patients with pre-existing renal conditions . The incidence of serious adverse effects remains low, making it a favorable option for long-term management of hypertension and heart failure.

特性

IUPAC Name |

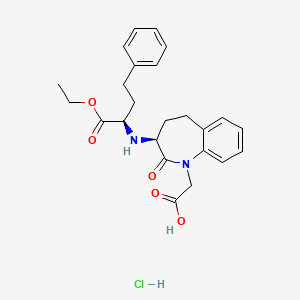

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-CMXBXVFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。